Cas no 848902-19-2 (2-azido-1-(3-fluorophenyl)ethan-1-one)

2-azido-1-(3-fluorophenyl)ethan-1-one 化学的及び物理的性質
名前と識別子
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- Ethanone, 2-azido-1-(3-fluorophenyl)-
- 2-AZIDO-1-(3-FLUORO-PHENYL)-ETHANONE
- 2-azido-1-(3-fluorophenyl)ethan-1-one
- 2-Azido-1-(3-fluorophenyl)ethanone (ACI)
-
- インチ: 1S/C8H6FN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4H,5H2
- InChIKey: FINVHPDIWMTLSD-UHFFFAOYSA-N
- SMILES: [N-]=[N+]=NCC(C1C=C(F)C=CC=1)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
2-azido-1-(3-fluorophenyl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2157-0531-10g |
2-azido-1-(3-fluorophenyl)ethan-1-one |
848902-19-2 | 95%+ | 10g |
$1088.0 | 2023-09-06 | |
Life Chemicals | F2157-0531-5g |
2-azido-1-(3-fluorophenyl)ethan-1-one |
848902-19-2 | 95%+ | 5g |
$777.0 | 2023-09-06 | |
TRC | A193116-500mg |
2-azido-1-(3-fluorophenyl)ethan-1-one |
848902-19-2 | 500mg |
$ 250.00 | 2022-06-08 | ||
Life Chemicals | F2157-0531-0.5g |
2-azido-1-(3-fluorophenyl)ethan-1-one |
848902-19-2 | 95%+ | 0.5g |
$246.0 | 2023-09-06 | |
Life Chemicals | F2157-0531-0.25g |
2-azido-1-(3-fluorophenyl)ethan-1-one |
848902-19-2 | 95%+ | 0.25g |
$233.0 | 2023-09-06 | |
Life Chemicals | F2157-0531-2.5g |
2-azido-1-(3-fluorophenyl)ethan-1-one |
848902-19-2 | 95%+ | 2.5g |
$518.0 | 2023-09-06 | |
TRC | A193116-1g |
2-azido-1-(3-fluorophenyl)ethan-1-one |
848902-19-2 | 1g |
$ 365.00 | 2022-06-08 | ||
TRC | A193116-100mg |
2-azido-1-(3-fluorophenyl)ethan-1-one |
848902-19-2 | 100mg |
$ 70.00 | 2022-06-08 | ||
Life Chemicals | F2157-0531-1g |
2-azido-1-(3-fluorophenyl)ethan-1-one |
848902-19-2 | 95%+ | 1g |
$259.0 | 2023-09-06 |
2-azido-1-(3-fluorophenyl)ethan-1-one 合成方法
Synthetic Circuit 1
1.2 Reagents: Sodium azide
Synthetic Circuit 2
1.2 Reagents: Sodium azide ; 4 h, rt
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
2-azido-1-(3-fluorophenyl)ethan-1-one Raw materials
2-azido-1-(3-fluorophenyl)ethan-1-one Preparation Products
2-azido-1-(3-fluorophenyl)ethan-1-one 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
2-azido-1-(3-fluorophenyl)ethan-1-oneに関する追加情報
Chemical Profile of 2-azido-1-(3-fluorophenyl)ethan-1-one (CAS No. 848902-19-2)
2-azido-1-(3-fluorophenyl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 848902-19-2, is a fluorinated aromatic ketone derivative featuring a unique azido functional group. This compound has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential applications in the development of novel bioactive molecules.
The structural motif of 2-azido-1-(3-fluorophenyl)ethan-1-one consists of a benzene ring substituted at the para position with a fluorine atom, coupled to an acetyl group via an ethyl chain that terminates with an azido (-N₃) moiety. The presence of both the fluorine and azido groups imparts distinct electronic and steric properties, making this compound a valuable intermediate in synthetic chemistry. The fluorine atom, known for its ability to modulate metabolic stability and binding affinity, enhances the compound's utility in drug design, while the azido group serves as a versatile handle for further functionalization through nucleophilic substitution reactions.
In recent years, there has been growing interest in the development of fluorinated heterocycles as pharmacophores due to their enhanced bioavailability and improved pharmacokinetic profiles. 2-azido-1-(3-fluorophenyl)ethan-1-one fits into this category, as it can serve as a precursor for constructing more complex scaffolds. For instance, the azido functionality can be selectively reduced to an amino group or undergo cycloaddition reactions with alkynes, enabling the synthesis of nitrogen-containing heterocycles that are prevalent in many biologically active compounds.
One of the most compelling applications of 2-azido-1-(3-fluorophenyl)ethan-1-one lies in its use as a building block for medicinal chemistry. Researchers have leveraged its reactivity to develop novel inhibitors targeting various biological pathways. A notable example comes from studies on enzyme inhibition, where derivatives of this compound have been shown to exhibit potent activity against enzymes involved in inflammatory processes. The fluorine atom's electronic effects help stabilize transition states, improving inhibitory efficacy.
The pharmaceutical industry has also explored 2-azido-1-(3-fluorophenyl)ethan-1-one as a scaffold for antiviral and anticancer agents. Its ability to undergo facile modifications allows chemists to fine-tune properties such as lipophilicity and cell membrane permeability. Recent publications highlight its incorporation into protease inhibitors designed to disrupt viral replication cycles. Additionally, structural analogs have been investigated for their potential in modulating kinase activity, which is crucial for developing therapies against cancers driven by aberrant signaling pathways.
Beyond pharmaceutical applications, 2-azido-1-(3-fluorophenyl)ethan-1-one has found utility in materials science and agrochemical research. Its unique structure makes it suitable for synthesizing advanced materials with tailored electronic properties. For instance, fluorinated ketones are increasingly used in organic electronics due to their ability to enhance charge transport properties. Similarly, in agrochemistry, derivatives of this compound have been explored as precursors for developing novel pesticides with improved environmental profiles.
The synthesis of 2-azido-1-(3-fluorophenyl)ethan-1-one typically involves multi-step processes starting from commercially available precursors such as 3-fluorobenzaldehyde and ethyl bromoacetate. The key steps include condensation to form the ethyl 3-fluorobenzoylacetate intermediate, followed by reduction and subsequent azidation using copper(I) cyanide or other suitable reagents under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making this compound more accessible for research applications.
In conclusion, 2-azido-1-(3-fluorophenyl)ethan-1-one (CAS No. 848902-19-2) represents a significant tool in modern synthetic and medicinal chemistry. Its unique structural features—combining a fluorinated aromatic ring with an azido group—offer unparalleled flexibility for designing bioactive molecules with tailored properties. As research continues to uncover new applications, this compound is poised to play an increasingly important role in drug discovery and material science endeavors.
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